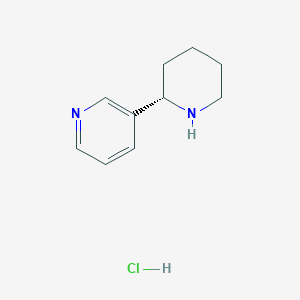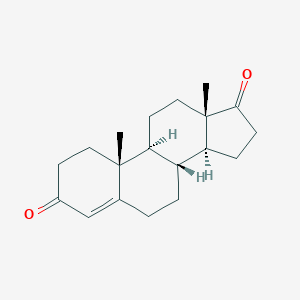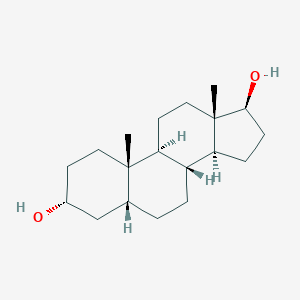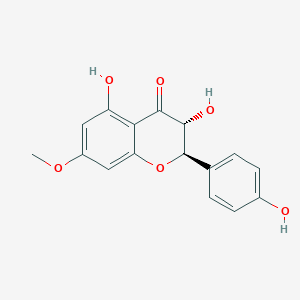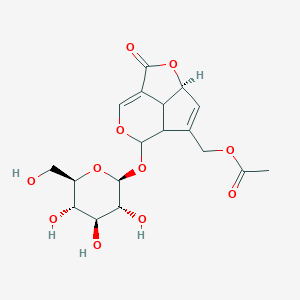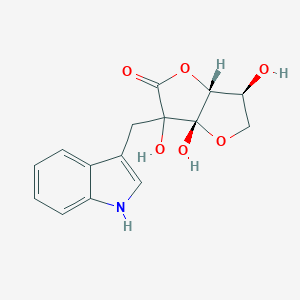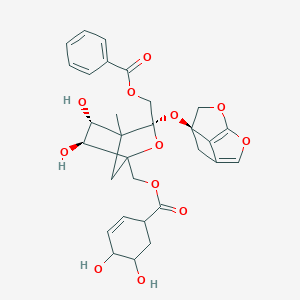
Benzoylpaeoniflorin
Übersicht
Beschreibung
Benzoylpaeoniflorin is a compound that is active against cyclooxygenase (COX)-1 and COX-2 enzymes. It can restrain apoptosis of rats with coronary heart diseases by increasing the levels of Bc1-2 and decreasing the levels of Bax .
Synthesis Analysis
The biosynthesis of Benzoylpaeoniflorin involves several key modification enzyme genes . The generation of β-D-glucopyranosyl and benzoyl groups in natural products can provide a reference for Benzoylpaeoniflorin biosynthesis .Molecular Structure Analysis
The molecular structure of Benzoylpaeoniflorin is yet to be fully determined .Physical And Chemical Properties Analysis
Benzoylpaeoniflorin has a molecular formula of C30H32O12 and an average mass of 584.568 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 742.9±60.0 °C at 760 mmHg, and a flash point of 243.1±26.4 °C .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Mechanisms
BPF has been found to activate anti-inflammatory mechanisms, which can help mitigate sepsis . It inhibits the expressions of key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 .
Sepsis Treatment
BPF is one of the main bioactive compounds in Xuebijing injection (XBJI), a traditional Chinese medicine used for sepsis treatment . The effects of BPF on sepsis have been investigated in severely inflamed endothelial cells, THP-1 macrophages, peritoneal macrophages, and mice .
Immunomodulatory Effects
BPF has been found to have immunomodulatory effects. It inhibits the lipopolysaccharide (LPS)-induced increase in mRNA and protein levels of inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 in human umbilical vein endothelial cells (HUVECs) and THP-1-macrophages .
Inhibition of Phosphorylation
BPF suppresses LPS-mediated phosphorylation of p65, p38, JNK, and ERK . This suggests that BPF can modulate the signaling pathways involved in inflammation.
Reduction of Inflammatory Cytokine Production
In the LPS-induced mouse model of sepsis, BPF treatment resulted in lower serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 than the control mice . This indicates that BPF can reduce the production of inflammatory cytokines.
Protection Against Sepsis
BPF has been evaluated for its protective effects against cecal ligation and puncture (CLP)-induced sepsis, which closely mimics human sepsis . The results suggest that BPF could potentially be used as a therapeutic agent for sepsis.
Wirkmechanismus
Target of Action
Benzoylpaeoniflorin (BPF) primarily targets key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 . These targets play a crucial role in the inflammatory response, with NF-κB acting as a transcription factor that regulates genes responsible for both the innate and adaptive immune response, and COX-1 and COX-2 being involved in the production of prostanoids, including prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes including inflammation .
Mode of Action
BPF interacts with its targets by inhibiting their expression . This interaction results in a decrease in the production of pro-inflammatory molecules, thereby mitigating the inflammatory response .
Biochemical Pathways
BPF affects several biochemical pathways. It inhibits the expressions of key mediators of inflammation such as NF-κB, COX-1, and COX-2 . Furthermore, it suppresses the lipopolysaccharide (LPS)-mediated phosphorylation of p65, p38, JNK, and ERK, which are components of the NF-kB and mitogen-activated protein kinases (MAPKs) pathways . These pathways play a significant role in the regulation of immune responses and inflammation .
Pharmacokinetics
It is known that the bioavailability of paeoniflorin, a compound closely related to bpf, can be improved with the addition of benzene sulfonate
Result of Action
The action of BPF results in a decrease in the production of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . In a mouse model of sepsis, treatment with BPF resulted in lower serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 compared to control mice . These molecular and cellular effects contribute to the anti-inflammatory and immunomodulatory effects of BPF .
Action Environment
The action, efficacy, and stability of BPF can be influenced by various environmental factors. For instance, the ecological and environmental factors of the habitat of Paeoniaceae plants, from which BPF is extracted, should be carefully considered to produce traditional Chinese medicines with high paeoniflorin content . Additionally, the effects of BPF can be influenced by the physiological environment, such as the presence of inflammation or sepsis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYEZNGPQKAIK-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylpaeoniflorin | |
CAS RN |
38642-49-8 | |
| Record name | Benzoylpaeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



